molecular formula C7H10BNO3 B1586002 (2-Methoxy-4-methylpyridin-3-yl)boronic acid CAS No. 1029654-21-4

(2-Methoxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B1586002
CAS No.: 1029654-21-4
M. Wt: 166.97 g/mol
InChI Key: AJLXSLVBLSRPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-4-methylpyridin-3-yl)boronic acid (CAS 1029654-21-4) is an organoboron compound with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This pyridine-based boronic acid is a valuable building block in pharmaceutical research and organic synthesis, primarily used in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds . Derivatives of this compound have demonstrated significant research value as STING (Stimulator of Interferon Genes) antagonists . Such antagonists are being investigated for their therapeutic potential in treating a range of autoimmune, inflammatory, and fibrotic diseases, including systemic lupus erythematosus (SLE), Sjogren's syndrome, and nonalcoholic fatty liver disease (NAFLD) . Please handle this product with care. It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To maintain stability and purity, the compound must be stored in an inert atmosphere in a freezer, under -20°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXSLVBLSRPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376746
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-21-4
Record name 2-Methoxy-4-methylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

This classical method involves:

  • Starting from a halogenated pyridine derivative, typically 2-bromo- or 2-iodo-4-methyl-3-methoxypyridine.
  • Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperatures (usually -78 °C) to generate the corresponding organolithium intermediate.
  • Quenching this intermediate with trialkyl borates (e.g., trimethyl borate) to form the boronic acid after hydrolysis.

Key parameters and outcomes:

Entry Starting Halide Base Solvent Temp (°C) Borate Yield (%) Reference
1 2-Br-4-methyl-3-methoxypyridine n-BuLi THF -78 B(OMe)3 75-85
2 2-I-4-methyl-3-methoxypyridine n-BuLi Et2O -78 B(OMe)3 ~80

This method provides relatively high yields (75-85%) and good regioselectivity. However, it requires strict anhydrous and low-temperature conditions to avoid side reactions and decomposition.

Directed Ortho-Metalation (DoM) and Borylation

DoM uses a directing group on the pyridine ring to facilitate lithiation ortho to the group, followed by borylation:

  • A suitable directing metalation group (DMG) is introduced on the pyridine ring.
  • Lithiation is performed using lithium diisopropylamide (LDA) or similar bases.
  • The lithiated intermediate is then treated with trialkyl borates to form the boronic acid.

This method is particularly useful for functionalized pyridines where direct halogen-metal exchange is challenging.

Parameter Typical Conditions Notes
Base LDA or s-BuLi Strong, non-nucleophilic base
Solvent THF or toluene/THF mixture Anhydrous
Temperature -78 °C to 0 °C Controlled for regioselectivity
Boron reagent Trialkyl borate (e.g., B(OMe)3) Hydrolyzed post-reaction
Yield 60-75% Dependent on substrate

This method allows selective borylation adjacent to directing groups but requires careful control of reaction conditions.

Palladium-Catalyzed Cross-Coupling with Boron Reagents

An alternative approach involves:

  • Using 2-halopyridine derivatives (e.g., 2-chloro-4-methyl-3-methoxypyridine).
  • Palladium-catalyzed coupling with diboron reagents such as bis(pinacolato)diboron.
  • Mild base and solvent systems, often under inert atmosphere.

This method is advantageous for its mild conditions and tolerance to functional groups.

Catalyst System Base Solvent Temp (°C) Yield (%) Notes
Pd(dppf)Cl2 or Pd(PPh3)4 KOAc or Cs2CO3 DMSO or dioxane 80-100 70-90 Efficient for various pyridines

The reaction typically proceeds via oxidative addition, transmetallation, and reductive elimination steps, producing the boronic acid or its pinacol ester.

Specific Preparation Method from Patent Literature

A recent patent describes a preparation route for a closely related methoxy-substituted pyridinyl intermediate, which can be adapted for (2-methoxy-4-methylpyridin-3-yl)boronic acid:

  • Starting from 5-chloro-2-methoxy-4-methylnicotinaldehyde and a boronic acid derivative.
  • Reaction under nickel catalyst in an alkaline medium.
  • Solvent system: mixture of toluene and tetrahydrofuran (THF) with volume ratios ranging from 3:1 to 10:1.
  • Reaction time varies from 6 to 20 hours at reflux.
  • The intermediate formed is then oxidized using active manganese dioxide or chromic acid to yield the boronic acid.

This method highlights the use of nickel catalysis and specific solvent systems to improve yield and purity, offering a novel synthetic route.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Base Solvent(s) Temp (°C) Reaction Time Yield (%) Advantages Limitations
Halogen-Metal Exchange + Borylation 2-bromo-4-methyl-3-methoxypyridine n-BuLi THF, Et2O -78 1-2 h 75-85 High regioselectivity Requires low temp, dry conditions
Directed Ortho-Metalation + Borylation Functionalized pyridine with DMG LDA or s-BuLi THF or toluene/THF -78 to 0 1-3 h 60-75 Selective ortho borylation Sensitive to moisture
Pd-Catalyzed Cross-Coupling 2-chloro-4-methyl-3-methoxypyridine Pd(dppf)Cl2, KOAc DMSO, dioxane 80-100 6-12 h 70-90 Mild conditions, functional group tolerance Catalyst cost
Ni-Catalyzed Reaction (Patent) 5-chloro-2-methoxy-4-methylnicotinaldehyde + boronic acid Ni catalyst, base Toluene/THF (3-10:1) Reflux 6-20 h Not specified (high) Novel approach, high yield Longer reaction time

Research Findings and Considerations

  • The halogen-metal exchange method remains a gold standard for synthesizing 2-substituted pyridinylboronic acids with good yields and purity but demands rigorous anhydrous and cryogenic conditions.
  • Directed ortho-metalation is useful for substrates with directing groups but may have moderate yields and requires careful base and temperature control.
  • Pd-catalyzed cross-coupling offers a milder and more versatile approach, suitable for scale-up and industrial applications.
  • The nickel-catalyzed method reported in patent literature introduces an alternative catalytic system with potentially higher yields and novel intermediate handling, expanding synthetic options.
  • Solvent choice, particularly mixtures of toluene and THF, and reaction time are critical parameters influencing yield and product stability.
  • Oxidation steps using manganese dioxide or chromic acid are effective for converting intermediates to the target boronic acid.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-methylpyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

    Esterification: Reaction with diols to form boronic esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Esterification: Boronic esters.

Scientific Research Applications

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is utilized in various scientific research applications:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Substituent Effects

Key structural analogues include pyridinyl boronic acids with varying substituents (e.g., halogens, alkoxy groups, or alkyl chains) and other aromatic boronic acids. The substituents influence electronic properties, steric hindrance, and binding affinity.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) pKa* Reactivity in Ester Formation Biological Activity (IC₅₀/Kᵢ) Key Applications
(2-Methoxy-4-methylpyridin-3-yl)boronic acid 2-OCH₃, 4-CH₃ (3-BA) ~8.2 Moderate Not reported Synthetic intermediates
Phenylboronic acid None (aromatic) ~8.7 High Kᵢ = 40 nM (SARS-CoV-2 protease) Diagnostic assays
3-Chloro-2-methoxypyridine-4-boronic acid 3-Cl, 2-OCH₃ (4-BA) ~7.8 Low Not reported Suzuki coupling
6-Hydroxynaphthalen-2-yl boronic acid 6-OH (naphthyl) ~7.5 High IC₅₀ = 0.48–2.1 µM (antiproliferative) Cancer research
β-Amido boronic acid (3d) β-amido group ~8.0 High (free BA) Binds at 5–20 µM Enzyme inhibition

*Illustrative pKa values based on substituent effects .

Acidity (pKa) and Electronic Effects

The pKa of boronic acids determines their reactivity and suitability for physiological applications. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the conjugate base, while electron-donating groups (EDGs) increase pKa:

  • Target compound: The methoxy group (EDG) at position 2 increases pKa (~8.2) compared to phenylboronic acid (~8.7) due to resonance donation. However, the methyl group at position 4 exerts a minor steric effect without significant electronic influence .
  • 6-Hydroxynaphthalen-2-yl boronic acid : The hydroxyl group (EWG) further lowers pKa (~7.5), contributing to its sub-micromolar antiproliferative activity .

Reactivity in Dynamic Covalent Chemistry

Boronic acids undergo esterification with diols (e.g., catechols) under basic conditions. Reactivity depends on substituent-induced electronic and steric effects:

  • Phenylboronic acid : Forms stable esters rapidly with catechol in the presence of Et₃N .
  • Steric hindrance from the methyl group could further reduce reactivity .

Biological Activity

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy and methyl group, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is a key feature utilized in drug design.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
  • Signal Modulation: It may modulate signaling pathways by interacting with proteins involved in cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
    • Case Study: In vitro studies demonstrated that at concentrations of 10–50 µM, the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Activity:
    • Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Metabolic Pathways:
    • The compound is metabolized through cytochrome P450 enzymes, leading to potential drug-drug interactions that could affect its therapeutic efficacy.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectConcentration RangeReference
AnticancerInduces apoptosis10–50 µM
AntimicrobialInhibits growth of bacteria5–100 µg/mL
Enzyme InhibitionInhibits specific kinasesIC50 values varied

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

  • Absorption: The compound is well absorbed when administered orally.
  • Distribution: It shows good tissue distribution due to its lipophilic nature.
  • Metabolism: Primarily metabolized by liver enzymes; careful consideration is needed for potential interactions with other medications.
  • Excretion: Excreted mainly via urine after undergoing conjugation processes.

Q & A

Q. What computational methods predict the behavior of this boronic acid in catalytic systems?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki couplings, revealing that electron-withdrawing groups on the pyridine ring lower activation barriers. Molecular docking simulations predict binding affinities for enzyme targets (e.g., proteases) with RMSD <2.0 Å .

Data Contradictions and Resolution

  • Binding Affinity vs. Kinetics : While thermodynamic studies suggest strong boronic acid-diol binding, kinetic data (e.g., kon <10⁴ M⁻¹s⁻¹) indicate slow equilibration. Resolve by pre-incubating reactants for ≥10 minutes before measurement .
  • Synthetic Yields : Conflicting reports on coupling efficiency (40-90%) arise from solvent purity. Use anhydrous THF stored over molecular sieves for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-4-methylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Methoxy-4-methylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.